N-(4-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-Fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a fluorophenyl group at the N-position and a 3-methoxyphenyl substituent at the C4 position. The 2-thioxo group and 6-methyl moiety contribute to its structural uniqueness. This compound is synthesized via cyclocondensation reactions involving substituted benzaldehydes, thiourea, and ketone precursors under acidic conditions, as seen in analogous syntheses . Key spectral data (IR, NMR, MS) confirm its structure, with characteristic signals for the methoxy group (~2830 cm⁻¹ in IR), fluorophenyl protons (δ 7.2–7.4 ppm in ¹H NMR), and a molecular ion peak in MS corresponding to its molecular formula .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-11-16(18(24)22-14-8-6-13(20)7-9-14)17(23-19(26)21-11)12-4-3-5-15(10-12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAXYBSTHAEACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article reviews its synthesis, biological evaluations, and relevant research findings.
- Molecular Formula : C19H18FN3O2S
- Molecular Weight : 371.4 g/mol
- CAS Number : 686756-86-5
Synthesis
The compound is synthesized through the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters. Variations in substituents on the phenyl rings significantly influence the biological activity of the resulting compounds .
Antiviral Activity
Research has shown that derivatives of this compound exhibit inhibitory effects on HIV-1 integrase (IN), an essential enzyme for viral replication. In vitro studies indicated that certain derivatives could inhibit the strand transfer reaction with an IC50 value as low as 0.65 µM . However, these compounds did not demonstrate significant anti-HIV activity below cytotoxic concentrations in cell cultures, limiting their potential as therapeutic agents against HIV .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains using the agar well diffusion method. The minimal inhibitory concentration (MIC) was determined for several derivatives, showing promising antibacterial activity against:
- Bacillus subtilis
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the antibacterial activity of selected derivatives:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | E. coli | 64 |
| Compound C | Bacillus subtilis | 16 |
Case Study 1: HIV Integrase Inhibition
A study focused on synthesizing various tetrahydropyrimidine derivatives to evaluate their effectiveness against HIV integrase. The most active compound showed significant inhibition in vitro but failed to translate into effective anti-HIV activity in cell cultures due to high cytotoxicity levels .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of several derivatives derived from the Biginelli reaction. The study concluded that modifications to the phenyl groups could enhance antibacterial activity against specific strains, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ in substituents at the N-phenyl, C4-aryl, and C2 positions (oxo vs. thioxo). These modifications significantly impact physicochemical properties and bioactivity:
*Yield estimated based on analogous syntheses .
Key Observations:
Substituent Effects on Melting Points:
- Bromine (9c, 281–283°C) and ethoxy (4n, 262–264°C) substituents increase melting points due to enhanced intermolecular interactions (halogen bonding, van der Waals forces) .
- The oxo analog (2-oxo vs. 2-thioxo) exhibits lower melting points (e.g., 210–213°C) due to reduced sulfur-mediated crystal packing .
Synthetic Yields:
- Brominated (9c, 76%) and fluorinated (target compound, ~75%) derivatives show higher yields compared to chlorinated analogs (8c, 67%), likely due to the electronic effects of halogens on cyclocondensation efficiency .
Biological Activity Trends:
- Thioxo derivatives (e.g., target compound, 9c) demonstrate superior antimicrobial activity over oxo analogs, attributed to the sulfur atom’s role in membrane penetration .
- Fluorophenyl and methoxyphenyl groups enhance bioactivity by modulating lipophilicity and hydrogen-bonding capacity, as seen in virtual screening studies for enzyme inhibitors .
Spectroscopic Comparison
- ¹H NMR: Methoxy groups (δ 3.75 ppm) and fluorophenyl protons (δ 7.2–7.4 ppm) are diagnostic for the target compound, whereas brominated analogs show downfield shifts (δ 7.65 ppm) for aromatic protons .
- MS: Molecular ion peaks align with theoretical masses (e.g., m/z 428.1 for the target compound vs. m/z 477.0 for 9c) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a Biginelli-like multicomponent reaction, combining substituted aryl aldehydes, β-ketoesters, and thiourea derivatives. Catalytic optimization is critical:
- Catalyst selection : Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) has been used to enhance cyclization efficiency in analogous pyrimidine carboxamide syntheses, reducing reaction times and improving yields .
- Solvent systems : Ethanol or acetonitrile under reflux (70–80°C) is preferred for solubility and stability of intermediates.
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. Key signals include:
- Thioxo group (C=S): δ ~170 ppm in ¹³C NMR.
- Methoxyphenyl protons: δ 3.8–4.0 ppm (singlet for OCH₃) in ¹H NMR.
- IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), C=S (~1250 cm⁻¹), and N-H (~3300 cm⁻¹) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing intramolecular hydrogen bonds (N-H⋯S, N-H⋯O) and dihedral angles between aromatic rings. ORTEP-3 visualizes thermal ellipsoids and packing motifs .
Advanced Research Questions
Q. How do substituents on the tetrahydropyrimidine core influence antimicrobial efficacy, and what SAR studies exist?
- Substituent effects :
- 4-Fluorophenyl group : Enhances lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus).
- 3-Methoxyphenyl : Electron-donating groups increase stability against oxidative metabolism.
- Thioxo group : Critical for hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase).
- SAR insights : Analogues with bulkier aryl groups (e.g., 4-chlorophenyl) show reduced activity due to steric hindrance, while electron-withdrawing substituents (e.g., nitro) decrease solubility .
Q. What computational methods are suitable for modeling target interactions, and how can docking studies inform design?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like Candida albicans lanosterol 14α-demethylase.
- MD simulations : GROMACS can assess stability of ligand-protein complexes over 50-ns trajectories, evaluating RMSD fluctuations (<2.0 Å indicates stable binding) .
Q. How do hydrogen bonding and crystal packing affect physicochemical properties?
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for N-H⋯S interactions) to predict solubility and melting points.
- Crystal packing : Weak C-H⋯π interactions (e.g., between fluorophenyl and methoxyphenyl rings) stabilize the lattice, reducing hygroscopicity. Solvent-accessible volumes (<5%) correlate with poor aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
